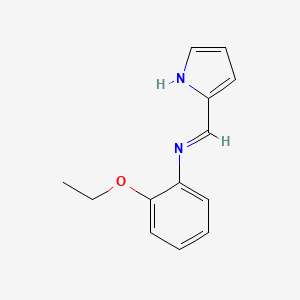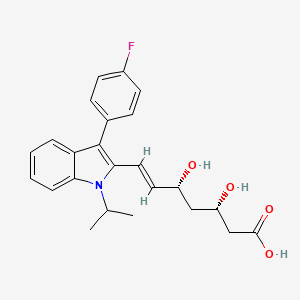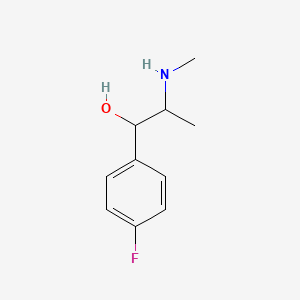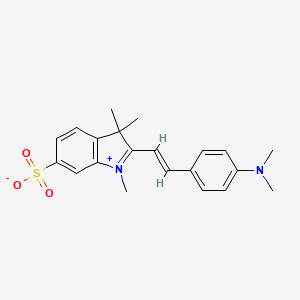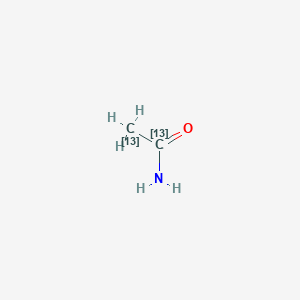
1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related biarylpyrazole compounds, including those with structural similarities to our compound of interest, has been demonstrated through various methods. Notably, the synthesis of analogs with a focus on modifications at specific positions on the pyrazole ring has highlighted the critical aspects of structural changes on binding affinity and activity at the cannabinoid CB1 receptor. These studies involve intricate synthetic pathways that include nucleophilic displacement reactions, radiolabeling techniques for PET imaging, and modifications intended to enhance receptor affinity and selectivity (Fan et al., 2006).
Molecular Structure Analysis
Molecular structure analysis, particularly through molecular orbital methods and conformational analyses, has revealed the existence of multiple distinct conformations of biarylpyrazole compounds. These conformations exhibit different energetic stabilities and are pivotal in determining the interaction with the CB1 receptor. Studies utilizing comparative molecular field analysis (CoMFA) have constructed three-dimensional quantitative structure-activity relationship (QSAR) models to further elucidate these interactions (J. Shim et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving biarylpyrazole compounds primarily focus on their binding interactions with the CB1 receptor, elucidating the roles of specific substituents and conformations in antagonist activity. Investigations into the synthesis of long-chain amide analogs of biarylpyrazoles have provided insights into unique binding selectivities and pharmacological activities, shedding light on the molecular basis for their interaction with cannabinoid receptors (Thomas et al., 2005).
Physical Properties Analysis
The physical properties of biarylpyrazole compounds, including solubility, crystalline structure, and thermal stability, are crucial for their pharmacological application. X-ray crystallography and spectroscopic methods have been employed to characterize these compounds, providing detailed insights into their structural attributes. For instance, the crystal structure determination of related compounds has confirmed their regiospecific synthesis and revealed significant details about their molecular conformation and stability (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity and the potential for various chemical modifications, are integral to understanding the versatility and applicability of biarylpyrazole compounds as CB1 receptor antagonists. Research into the structure-activity relationships (SAR) of these compounds has highlighted the impact of specific structural modifications on receptor affinity and antagonistic activity. This research underscores the importance of certain moieties and substituents in enhancing the compound's pharmacological efficacy (Lan et al., 1999).
Wissenschaftliche Forschungsanwendungen
CB1 Receptor Imaging and Analysis
PET Imaging Ligands : This compound and its analogs have been synthesized for potential use as PET (Positron Emission Tomography) imaging ligands for the cerebral cannabinoid receptor (CB1). They exhibit higher binding affinity and lower lipophilicity than previous ligands used for emission tomography imaging of CB1 in human subjects (Fan et al., 2006).
Structure-Activity Relationships : Research has been conducted to explore the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has aided in characterizing the cannabinoid receptor binding sites and searching for more selective and potent cannabimimetic ligands (Lan et al., 1999).
Molecular Interaction Studies : Studies on the molecular interactions of this compound with the CB1 cannabinoid receptor have been conducted, providing insights into the energetic stability of different conformations and their relevance to receptor binding (Shim et al., 2002).
Metabolic and Binding Analysis
Metabolism in Liver Microsomes : The in vitro metabolism of diarylpyrazoles, including this compound, in rat liver microsomes has been analyzed. The study aimed to characterize the metabolites and understand whether they retain receptor binding properties (Zhang et al., 2005).
Development of SPECT Radioligands : The synthesis of iodine-123 labeled analogs of this compound has been reported, aimed at developing SPECT (Single Photon Emission Computed Tomography) radioligands for imaging cannabinoid CB1 receptors (Lan et al., 1996).
Potential Therapeutic Applications
Cannabinoid Receptor Antagonism : The compound has been studied for its potential to antagonize the effects of cannabinoids, which could have therapeutic applications in conditions where cannabinoid side effects are detrimental (Hurst et al., 2006).
Anti-Obesity Effects : Some studies have explored the anti-obesity effects of CB1 receptor antagonists, including this compound, in diet-induced obese mice. Such research is indicative of its potential use in weight management therapies (Hildebrandt et al., 2003).
Eigenschaften
CAS-Nummer |
18232-63-5 |
|---|---|
Produktname |
1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide |
Molekularformel |
C₂₂H₂₁BrCl₂N₄O |
Molekulargewicht |
508.24 |
Synonyme |
N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide; 5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



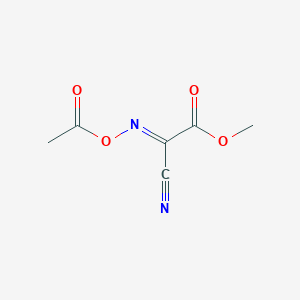
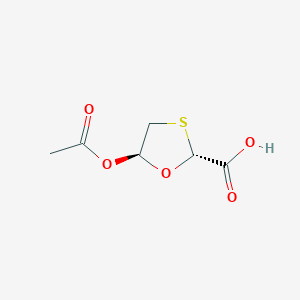
![[(1S,2S)-2-(methylamino)-1-phenylpropyl] acetate;hydrochloride](/img/structure/B1145940.png)
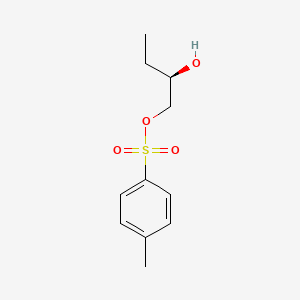
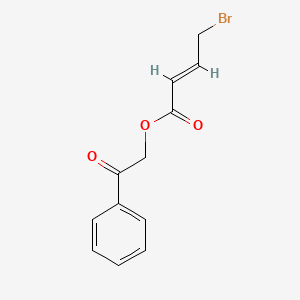
![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)
